1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Overview
Description
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol . This compound features a piperazine ring substituted with a sulfonyl group attached to a pyrazole ring, which is further substituted with an ethyl group. It is known for its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
Pyrazole derivatives, a key structural motif in this compound, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Preparation Methods
The synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Substitution: The sulfonylated pyrazole is reacted with piperazine to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines and pyrazoles:
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different biological activities.
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine: Contains an additional methyl group on the pyrazole ring, which may affect its reactivity and interactions.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDZENSIHRIXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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